Bergenin

Catalog No.
S521000
CAS No.
477-90-7
M.F
C14H16O9
M. Wt
328.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bergenin

CAS Number

477-90-7

Product Name

Bergenin

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

Molecular Formula

C14H16O9

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1

InChI Key

YWJXCIXBAKGUKZ-HJJNZUOJSA-N

SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O

Solubility

Soluble in DMSO.

Synonyms

bergenin, bergenin hydrate, bergenin, (2alpha,3beta,4alpha,4aalpha,10bbeta)-isomer, sodium salt

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O

Description

The exact mass of the compound Bergenin is 328.07943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of trihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bergenin, also known as cuscutin, is a glycosidic derivative of trihydroxybenzoic acid and is specifically characterized as the C-glycoside of 4-O-methyl gallic acid. Its chemical formula is C14H16O9C_{14}H_{16}O_{9} and it has been isolated from several plant species, particularly from the Bergenia genus, including Bergenia ciliata and Bergenia ligulata, as well as from the stem bark of Dryobalanops aromatica and other plants like Ardisia elliptica and Mallotus japonicus . Bergenin has garnered attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and immunomodulatory effects .

Bergenin is a naturally occurring C-glycosyl flavone found in various plants, including certain species of Crataegus (hawthorn), Terminalia (myrobalan), and Bauhinia []. It has gained interest in the scientific community for its potential biological properties. Here's a look at some areas of research on Bergenin:

Anti-Inflammatory Properties

Studies suggest that Bergenin may possess anti-inflammatory properties. For instance, research has indicated its ability to reduce inflammation in mice with colitis []. However, more research is needed to understand the mechanisms behind these effects and their potential application in human health [].

Anti-oxidant Activity

Bergenin exhibits antioxidant properties in various in vitro studies [, ]. Antioxidants help protect cells from damage caused by free radicals. More research is needed to determine how these in vitro findings translate to biological effects within the body [, ].

That are pivotal for its biosynthesis and biological activity. The biosynthetic pathway involves the conversion of gallic acid through a series of enzymatic reactions including regioselective O-methylation and C-glycosylation. Key enzymes identified in this pathway include 4-O-methyltransferases and C-glycosyltransferases . Bergenin's stability can be influenced by pH levels, with specific reactions leading to its degradation or transformation into metabolites such as norbergenin, which is an O-demethylated derivative .

Bergenin exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology. It has been shown to possess:

  • Antioxidant properties: Protects cells from oxidative stress.
  • Anti-inflammatory effects: Reduces inflammation by modulating immune responses.
  • Antimicrobial activity: Effective against various bacteria and fungi.
  • Antidiabetic properties: Helps in managing blood glucose levels.
  • Neuroprotective effects: Potentially beneficial in protecting against neurodegenerative diseases.
  • Anticancer activity: Inhibits cancer cell proliferation in various studies .

These activities have been validated through both in vitro and in vivo studies, highlighting its potential therapeutic applications.

The synthesis of bergenin can be achieved through several methods:

  • Natural Extraction: Isolated from plant sources using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be performed via glycosylation reactions involving gallic acid derivatives.
  • Biosynthetic Pathway Reconstruction: Recent advances have focused on reconstructing the biosynthetic pathway using genetically engineered microorganisms to produce bergenin efficiently .

These methods are crucial for producing bergenin at scale for research and therapeutic purposes.

Bergenin has several applications across different fields:

  • Pharmaceuticals: Used in formulations targeting inflammation, infections, and metabolic disorders.
  • Nutraceuticals: Incorporated into dietary supplements due to its health benefits.
  • Cosmetics: Utilized for its antioxidant properties in skincare products.
  • Food Industry: Investigated for potential use as a natural preservative or functional ingredient .

Research on bergenin's interactions with other compounds reveals its potential synergistic effects when combined with other phytochemicals. Interaction studies have shown that bergenin can enhance the bioavailability of certain drugs while also exhibiting protective effects against drug-induced toxicity . Additionally, its role in modulating the immune system suggests possible interactions with immunotherapeutic agents.

Bergenin shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical structures:

CompoundStructure TypeBiological ActivitySource
BergeninC-glycosideAntioxidant, anti-inflammatoryBergenia species
NorbergeninO-demethylated derivativeAntioxidantDerived from bergenin
Gallic AcidTrihydroxybenzoic acidAntioxidant, antimicrobialVarious plants
QuercetinFlavonoidAntioxidant, anti-inflammatoryOnions, apples
RutinFlavonoid glycosideAntioxidant, vascular protectiveBuckwheat

Bergenin is unique due to its specific C-glycosidic structure which contributes to its distinctive pharmacological profile compared to these similar compounds. Its diverse biological activities make it a valuable compound for further research and application in medicine and health sciences .

Cell Line/Cancer TypeIC50/Concentration (μM)Key Molecular Targets
HeLa (Cervical)30 (62.16% apoptosis)STAT3, Bax/Bcl-2
SiHa (Cervical)100-200Galectin-3, MMP-9
C33A (Cervical)100-200Galectin-3, MMP-9
HCT116 (Colorectal)Not specifiedPI3K/AKT/mTOR
OSCC (Oral Squamous)Not specifiedHK2, PTEN/AKT
NSCLC (Lung)Not specifiedSurvivin, AKT/Wee1/CDK1
MCF-7 (Breast)>1000Inactive
HepG2 (Liver)>1000Inactive
Bladder CancerNot specifiedPPARγ/PTEN/Akt

Immunomodulatory Effects on T-Cell Responses

Bergenin demonstrates profound immunomodulatory properties, particularly in enhancing T helper 1 (Th1) and T helper 17 (Th17) immune responses while modulating T-cell proliferation and differentiation.

T Helper Cell Response Enhancement

Bergenin selectively induces interferon-gamma (IFN-γ) and interleukin-17 (IL-17) producing phenotypes in both CD4+ and CD8+ T cells [8] [9]. The compound activates mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase 1/2 (ERK1/2), and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways in infected macrophages, leading to enhanced production of tumor necrosis factor-alpha (TNF-α), nitric oxide, and interleukin-12 (IL-12) [8] [10].

In mycobacterial infection models, bergenin treatment significantly increases antigen-specific CD4+ and CD8+ T cell populations producing IFN-γ and IL-17 [10]. The compound also promotes the production of cytokines that facilitate T helper cell differentiation, including IL-1β and IL-12 for Th1 differentiation, and IL-6 and transforming growth factor-beta (TGF-β) for Th17 differentiation [10].

Immunosuppression Reversal

In cyclophosphamide-induced immunosuppression models, bergenin effectively restores immune function across multiple parameters [11] [12]. The compound significantly increases peritoneal macrophage phagocytosis, T and B lymphocyte proliferation, natural killer (NK) cell activity, and cytotoxic T lymphocyte (CTL) activity [12]. Bergenin treatment reverses the cyclophosphamide-induced decrease in CD4+ and CD8+ T lymphocyte populations, with particular efficacy in restoring the CD4+/CD8+ ratio [12].

Th1/Th2 Balance Modulation

Bergenin demonstrates remarkable ability to modulate the Th1/Th2 cytokine balance. The compound significantly prevents cyclophosphamide-induced reduction in Th1-type cytokines (IFN-γ and IL-2) while reversing the increase in Th2-type cytokines (IL-4 and IL-10) [12]. This restoration of cytokine balance is quantified using the formula: Th1/Th2 = (IFN-γ + IL-2)/(IL-4 + IL-10), with bergenin treatment at 10 and 20 milligrams per kilogram significantly restoring this ratio [12].

Memory T Cell Formation

Bergenin promotes the formation of central memory T cells, which are crucial for long-lasting immune protection [10]. The compound induces CD4+ T central memory (CD4+CD62LloCD44hi) and CD8+ T central memory (CD8+CD62LloCD44hi) cell populations over effector memory cells [10]. This memory T cell enhancement provides the foundation for improved vaccine efficacy and reduced susceptibility to reinfection [13] [10].

Humoral Immune Enhancement

Beyond cellular immunity, bergenin enhances humoral immune responses by increasing serum immunoglobulin M (IgM) and immunoglobulin G (IgG) levels [12]. The compound effectively counteracts cyclophosphamide-induced suppression of these critical antibodies, supporting both primary and secondary immune responses [12].

Table 2: Immunomodulatory Effects on T-Cell Responses

T-Cell ResponseEffectMechanism
CD4+ T cells (IFN-γ)Enhanced productionMAPK/ERK activation
CD8+ T cells (IFN-γ)Enhanced productionMAPK/ERK activation
CD4+ T cells (IL-17)Enhanced productionIL-6/TGF-β pathway
CD8+ T cells (IL-17)Enhanced productionIL-6/TGF-β pathway
Th1/Th2 balanceRestored balanceCytokine modulation
NK cell activityIncreasedImmune enhancement
CTL activityIncreasedImmune enhancement
Memory T cellsPromoted formationCentral memory induction

Antimicrobial and Antiparasitic Activity

Bergenin exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and parasites, with particular selectivity for certain pathogenic organisms.

Bacterial Activity

Bergenin demonstrates selective antibacterial activity with variable efficacy across different bacterial species. Against Escherichia coli, the compound exhibits a minimum inhibitory concentration (MIC) of 31.25 micrograms per milliliter [14]. However, Staphylococcus aureus shows greater resistance with an MIC of 250 micrograms per milliliter [14]. Notably, bergenin appears to lack significant activity against most gram-positive and gram-negative bacteria in several studies [15] [16], suggesting specificity in its antibacterial spectrum.

The compound disrupts microbial cell walls and membranes, leading to cell lysis and death [17]. Additionally, bergenin inhibits the synthesis of nucleic acids and proteins in microorganisms, thereby impeding their growth and proliferation [17]. Semi-synthetic derivatives of bergenin show enhanced antibacterial activity, with 8,10-dihexyl-bergenin and 8,10-didecyl-bergenin displaying promising activities against S. aureus with MIC values of 5.1-6.2 micromolar [18].

Antifungal Properties

Bergenin demonstrates more consistent antifungal activity compared to its antibacterial effects. The compound effectively inhibits Candida species, including Candida albicans with an MIC of 62.5 micrograms per milliliter [15] [14]. Candida tropicalis and Candida guilliermondii also show susceptibility to bergenin treatment [15] [16]. This selective activity against Candida species helps explain the traditional use of bergenin-containing plants for treating infections that commonly affect women [16].

Against filamentous fungi, bergenin shows lower but measurable activity. Aspergillus species, including Aspergillus flavus and Aspergillus nidulans, demonstrate reduced sensitivity compared to yeasts [15] [16]. The compound has been reported to possess antifungal activity against plant pathogenic fungi, suggesting potential agricultural applications [15].

Antiparasitic Effects

Bergenin exhibits significant antimalarial activity against Plasmodium species. In vitro studies demonstrate effective inhibition of Plasmodium falciparum growth with an IC50 of 14.1 micrograms per milliliter, achieving approximately 100% inhibition at 50 micrograms per milliliter [19]. The compound shows low cytotoxicity to erythrocytes and mammalian cells (HeLa and HepG2), with selectivity indices of 887 and 1,355 respectively, indicating promising therapeutic potential [19] [20].

In vivo antimalarial studies using Plasmodium berghei-infected mice show that bergenin administration at 800 milligrams per kilogram daily for six days significantly reduces parasitemia from 35% to 27% [19]. The compound demonstrates good tolerability even at high dosages without detectable adverse effects on treated animals [19].

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of bergenin involve multiple cellular targets. The compound disrupts microbial cell membrane integrity, leading to loss of cellular contents and eventual cell death [17]. Bergenin also interferes with essential biosynthetic processes by inhibiting nucleic acid and protein synthesis in microorganisms [17]. The compound's broad-spectrum activity suggests interaction with fundamental cellular processes common across different microbial species.

Table 3: Antimicrobial and Antiparasitic Activity

PathogenMIC/IC50 (μg/mL)Activity Type
Escherichia coli31.25Bacteriostatic
Staphylococcus aureus250Bacteriostatic
Candida albicans62.5Antifungal
Candida tropicalisActiveAntifungal
Candida guilliermondiiActiveAntifungal
Aspergillus flavusLower activityAntifungal
Aspergillus nidulansLower activityAntifungal
Plasmodium falciparum14.1 (IC50)Antimalarial
Plasmodium bergheiIn vivo activeAntimalarial

Anti-Inflammatory and Antioxidant Mechanisms

Bergenin exerts potent anti-inflammatory and antioxidant effects through modulation of key cellular signaling pathways and direct scavenging of reactive species.

Nuclear Factor Kappa B Pathway Inhibition

Bergenin effectively inhibits the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses. The compound blocks TNF-α-mediated activation of NF-κB signaling and prevents NF-κB nuclear translocation [21]. In lipopolysaccharide-induced mastitis models, bergenin downregulates the phosphorylation of NF-κB and associated pathway proteins [22] [23]. This inhibition results in decreased expression of proinflammatory cytokines including TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [22] [23].

Mitogen-Activated Protein Kinase Modulation

Bergenin demonstrates complex interactions with MAPK pathways, showing both inhibitory and activating effects depending on the cellular context. In inflammatory conditions, the compound downregulates MAPK signaling pathway proteins to reduce inflammation [22] [23]. However, in antimicrobial immunity, bergenin activates MAPK, ERK1/2, and SAPK/JNK pathways in infected macrophages to enhance protective immune responses [8] [9].

The compound modulates specific MAPK subfamily members including p38, ERK, and JNK in a dose-dependent manner [24]. This selective modulation allows bergenin to provide anti-inflammatory effects while maintaining beneficial immune activation when needed [24].

Sirtuin 1 Activation

Bergenin significantly enhances sirtuin 1 (SIRT1) activity without affecting SIRT1 protein expression levels [21]. This activation leads to decreased acetylation levels of NF-κB-p65 and p53, contributing to the compound's anti-inflammatory effects [21]. SIRT1 activation by bergenin provides neuroprotection in ischemic stroke models by boosting the SIRT1/forkhead box O3 (FOXO3a) pathway [25]. The compound concentration-dependently elevates SIRT1, FOXO3a, signal transducer and activator of transcription 6 (STAT6), and nuclear factor erythroid 2-related factor 2 (Nrf2) expression while reducing NF-κB phosphorylation [25].

Reactive Oxygen Species Scavenging

Bergenin exhibits excellent reactive oxygen species scavenging capacity, particularly against hydroxyl radicals, hydroperoxyl radicals, and superoxide anions [26]. Computational studies demonstrate that norbergenin, a demethylated form of bergenin, shows superior antioxidant capacity through multiple scavenging mechanisms including hydrogen transfer, single electron transfer, sequential proton loss-electron transfer, and radical adduct formation [26].

The compound effectively neutralizes excess reactive oxygen species, providing neuroprotective properties through oxidative stress inhibition [26]. In cyclophosphamide-induced oxidative stress models, bergenin reverses the decline in antioxidant enzyme activities including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [12].

Cyclooxygenase Inhibition

Bergenin exhibits anti-inflammatory activity through inhibition of cyclooxygenase-2 (COX-2), affecting the production of prostaglandins and other inflammatory mediators [20]. This mechanism contributes to the compound's therapeutic effects in inflammatory conditions while potentially reducing gastrointestinal toxicity associated with non-selective cyclooxygenase inhibition.

Nitric Oxide Production Modulation

The compound effectively reduces nitric oxide production in inflammatory contexts while enhancing its production in antimicrobial immunity [8] [22]. This dual modulation allows bergenin to provide anti-inflammatory effects in sterile inflammation while supporting antimicrobial responses when pathogens are present [8] [22].

Table 4: Anti-Inflammatory and Antioxidant Mechanisms

Target/PathwayEffectConcentration/Context
NF-κB pathwayInhibited phosphorylationVarious concentrations
MAPK pathwayModulated activationDose-dependent
SIRT1 activationEnhanced activityNot specified
TNF-αReduced expressionDose-dependent
IL-1βReduced expressionDose-dependent
IL-6Reduced expressionDose-dependent
Nitric oxideDecreased productionDose-dependent
ROS scavengingEnhanced capacityPhysiological conditions
SOD activityIncreased activity10-20 mg/kg
Catalase activityIncreased activity10-20 mg/kg

Neuroprotective and Cardioprotective Effects

Bergenin demonstrates significant protective effects against neurodegeneration and cardiac injury through multiple molecular mechanisms involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Alzheimer Disease and Cognitive Protection

Bergenin exhibits remarkable neuroprotective effects in Alzheimer disease models through multiple mechanisms. In sodium azide-induced experimental dementia, bergenin administration at 30 and 60 milligrams per kilogram significantly improves cognitive deficits as measured by Morris water maze performance [27]. The compound reduces brain acetylcholinesterase activity with an IC50 of 141.19 micromolar, contributing to enhanced cholinergic neurotransmission [28] [29].

Bergenin significantly reduces amyloid-beta 1-42 levels and alleviates perturbed phosphorylated tau protein levels in brain homogenates [28]. The compound activates peroxisome proliferator-activated receptor gamma (PPARγ) receptors, which contribute to its neuroprotective effects through anti-inflammatory and antioxidant mechanisms [27]. Co-administration of bisphenol A diglycidyl ether (BADGE), a PPARγ antagonist, reverses bergenin's protective effects, confirming the importance of this pathway [27].

Reelin Signaling and Synaptic Function

In transgenic mouse models of Alzheimer disease, bergenin enhances Reelin signaling pathway activation, which is crucial for synaptic plasticity and memory formation [30] [31]. The compound increases Reelin and disabled-1 (Dab-1) expression in hippocampal regions while reducing amyloid-beta aggregation [30] [31]. Fourier transform infrared spectroscopy demonstrates restoration of lipids, proteins, and their derivatives in bergenin-treated mice compared to disease controls [30].

Ischemic Stroke Neuroprotection

Bergenin provides significant protection against ischemic stroke through antioxidative stress and anti-inflammatory mechanisms [25] [32]. In middle cerebral artery occlusion models, bergenin treatment at 10, 20, and 40 milligrams per kilogram significantly improves cognitive, learning, and motor functions while reducing brain edema [25] [32]. The compound suppresses neuronal apoptosis and reduces inflammatory factor production in ischemic brain tissues [25] [32].

Mechanistically, bergenin activates the SIRT1/FOXO3a pathway, leading to enhanced expression of neurotrophic factors including brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) [25]. The compound also upregulates antioxidant factors while suppressing pro-inflammatory cytokines and oxidative stress mediators [25].

Anti-Apoptotic Mechanisms

Bergenin modulates apoptotic signaling pathways through regulation of B-cell lymphoma 2 (Bcl-2) family proteins. The compound increases anti-apoptotic Bcl-2 expression while decreasing pro-apoptotic Bax levels, leading to reduced caspase-3 activation [30] [31]. In hydrogen peroxide-induced oxidative stress models using HT-22 and PC-12 neuronal cell lines, bergenin pretreatment at 50 and 100 micromolar significantly increases cell viability [30].

Myocardial Ischemia-Reperfusion Protection

Bergenin exerts cardioprotective effects against myocardial ischemia-reperfusion injury through modulation of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [33]. The compound activates the SIRT1/adenosine monophosphate-activated protein kinase/peroxisome proliferator-activated receptor gamma coactivator 1-alpha (SIRT1/AMPK/PGC-1α) pathway to provide myocardial protection [33].

In rat models of myocardial ischemia-reperfusion injury, bergenin pretreatment reduces myocardial pathological damage, oxidative stress, and ferroptosis markers [33]. The compound decreases malondialdehyde and reactive oxygen species levels while increasing glutathione levels and improving cardiac function parameters [33]. These protective effects are inhibited by erastin, a ferroptosis inducer, confirming the importance of ferroptosis modulation in bergenin's cardioprotective mechanism [33].

Mitochondrial Protection

Bergenin provides mitochondrial protection through multiple mechanisms including enhancement of mitochondrial biogenesis and function. The compound reduces mitochondrial dysfunction and ferroptosis in oxygen-glucose deprivation/reoxygenation models using H9C2 cardiac cells [33]. This mitochondrial protection contributes to overall cellular survival and tissue preservation in both cardiac and neuronal injury models.

Table 5: Neuroprotective and Cardioprotective Effects

Protection TypeMeasured ParameterMolecular Mechanism
Cognitive functionMorris water mazePPARγ activation
Memory enhancementSpatial learningReelin signaling
Neuronal survivalApoptosis reductionBcl-2/Bax modulation
Brain edemaBrain water contentAnti-inflammatory
Myocardial I/R injuryInfarct sizeSIRT1/AMPK/PGC-1α
Cardiac functionEjection fractionFerroptosis inhibition
AcetylcholinesteraseIC50 = 141.19 μMEnzyme inhibition
Amyloid-β reductionPlaque formationBACE1 inhibition
Tau protein levelsPhosphorylation levelsProtein stabilization

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

328.07943208 g/mol

Monoisotopic Mass

328.07943208 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L84RBE4IDC

Related CAS

5956-63-8 (unspecified hydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

477-90-7

Wikipedia

Bergenin

Dates

Modify: 2023-08-15
1: Uddin G, Sadat A, Siddiqui BS. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata.   Trop Biomed. 2014 Mar;31(1):143-8. PubMed PMID: 24862054.

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